molecular formula C44H40F3N3O6S B12788251 Trifluoperazine pamoate CAS No. 52525-43-6

Trifluoperazine pamoate

Cat. No.: B12788251
CAS No.: 52525-43-6
M. Wt: 795.9 g/mol
InChI Key: IGEVHWMQBYOUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoperazine pamoate is a phenothiazine derivative primarily used as an antipsychotic agent. It is effective in managing schizophrenia and other psychotic disorders. This compound is known for its ability to block dopamine receptors in the brain, which helps alleviate symptoms of psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoperazine pamoate involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent with a catalyst. The reaction is carried out under conditions of pH 9-12 and a temperature range of 80-120°C .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the purification of the crude product by converting it into trifluoperazine sodium oxalate, followed by conversion to trifluoperazine and subsequent reaction with pamoic acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: Trifluoperazine pamoate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Trifluoperazine pamoate has a wide range of scientific research applications:

Mechanism of Action

Trifluoperazine pamoate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the release of hypothalamic and hypophyseal hormones. Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

  • Chlorpromazine
  • Chlorprothixene
  • Thioridazine
  • Levomepromazine

Properties

CAS No.

52525-43-6

Molecular Formula

C44H40F3N3O6S

Molecular Weight

795.9 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C23H16O6.C21H24F3N3S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-3,5-8,15H,4,9-14H2,1H3

InChI Key

IGEVHWMQBYOUPI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.